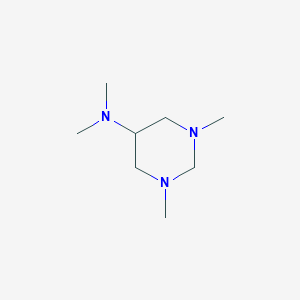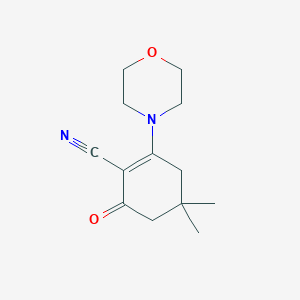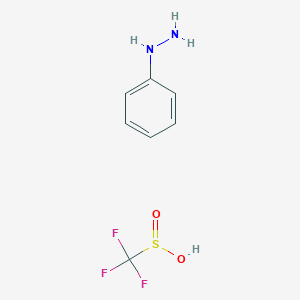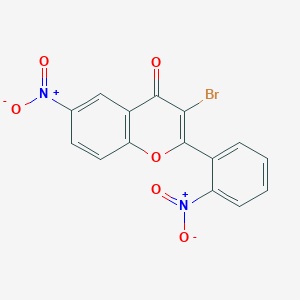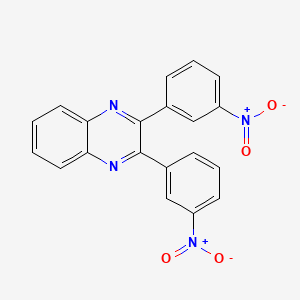
2,3-Bis(3-nitrophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3-nitrophenyl)quinoxaline: is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis. The compound features two nitrophenyl groups attached to the quinoxaline core, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-nitrophenyl)quinoxaline typically involves the condensation of 3-nitrobenzene-1,2-diamine with 3-nitrobenzil. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
化学反応の分析
Types of Reactions: 2,3-Bis(3-nitrophenyl)quinoxaline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 2,3-Bis(3-aminophenyl)quinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Quinoxaline N-oxides.
科学的研究の応用
Chemistry: 2,3-Bis(3-nitrophenyl)quinoxaline is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound has shown potential in biological applications due to its antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-Bis(3-nitrophenyl)quinoxaline in biological systems involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
- 2,3-Bis(4-nitrophenyl)quinoxaline
- 2,3-Bis(2-nitrophenyl)quinoxaline
- 2,3-Bis(3-aminophenyl)quinoxaline
Comparison: 2,3-Bis(3-nitrophenyl)quinoxaline is unique due to the position of the nitro groups on the phenyl rings. This positioning can influence its reactivity and biological activity compared to other similar compounds. For example, the 3-nitrophenyl groups may provide different steric and electronic effects compared to the 2-nitrophenyl or 4-nitrophenyl groups, leading to variations in their chemical behavior and interactions with biological targets.
特性
CAS番号 |
160904-04-1 |
|---|---|
分子式 |
C20H12N4O4 |
分子量 |
372.3 g/mol |
IUPAC名 |
2,3-bis(3-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C20H12N4O4/c25-23(26)15-7-3-5-13(11-15)19-20(14-6-4-8-16(12-14)24(27)28)22-18-10-2-1-9-17(18)21-19/h1-12H |
InChIキー |
XJEPHBIWCRKCJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)

![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
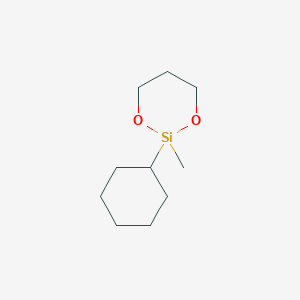
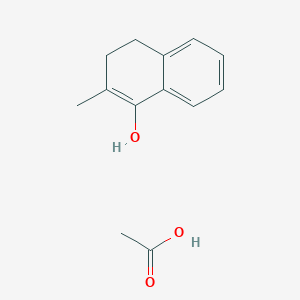

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
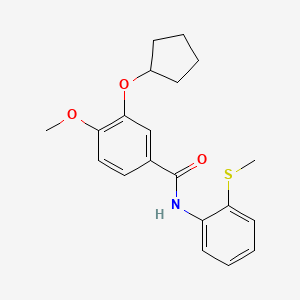
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
